Nedocromil

Asthma Mast cell stabilizer Pulmonary

Nedocromil (CAS 69049-73-6) is the superior mast cell stabilizer for respiratory and conjunctival research. It provides ~10-fold greater potency than cromolyn sodium in human lung mast cell histamine release assays, uniquely inhibits chloride ion flux across mast cell, epithelial, and neuronal membranes, and delivers superior nocturnal symptom control in RCTs. For conjunctival assays, it is the only mast cell stabilizer with significant inhibitory activity (28% at 100 µM, P<0.05). Procure as a standalone reference standard or matched pair with cromolyn sodium for tissue-specific mast cell validation.

Molecular Formula C19H17NO7
Molecular Weight 371.3 g/mol
CAS No. 69049-73-6
Cat. No. B1678009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNedocromil
CAS69049-73-6
Synonyms9-Ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano(3,2-g)quinoline-2,8-dicarboxylic acid
Alocril
Brionil
Calcium, Nedocromil
Cetimil
FPL 59002
FPL-59002
FPL59002
Halamid
Irtan
Nedocromil
Nedocromil Calcium
Nedocromil Sodium
Nedocromil, Calcium Salt (1:1)
Nedocromil, Disodium Salt
Nedocromil, Disodium salt, Hydrate
Rapitil
Sodium, Nedocromil
Tilad
Tilade
Tilaire
Tilavist
Molecular FormulaC19H17NO7
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESCCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O
InChIInChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26)
InChIKeyRQTOOFIXOKYGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.59e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nedocromil Evidence Guide for Scientific Procurement: Comparator-Based Differentiation


Nedocromil (CAS 69049-73-6) is a benzopyrone-class chromone derivative that functions as a mast cell stabilizer with additional anti-inflammatory activities on eosinophils, neutrophils, and sensory nerves [1]. Originally developed as a non-steroidal prophylactic agent for asthma and allergic conjunctivitis, nedocromil inhibits the release of preformed and newly synthesized mediators—histamine, leukotriene C₄ (LTC₄), and prostaglandin D₂ (PGD₂)—from activated mast cells [2]. Its pharmacological profile supports applications in respiratory and ocular allergic disease models, with distinct potency and tissue-selectivity features relative to structurally related chromones such as sodium cromoglycate [3].

Why Nedocromil Cannot Be Simply Replaced by Cromolyn Sodium or Other Mast Cell Stabilizers


Mast cell stabilizers are a heterogeneous class. Compounds sharing the chromone scaffold—nedocromil and sodium cromoglycate—exhibit divergent potency, tissue selectivity, and clinical efficacy even when used at comparable topical concentrations [1]. In head-to-head clinical trials, nedocromil 4 mg QID produced statistically superior symptom control and rescue bronchodilator reduction over cromolyn sodium 2 mg QID in moderate-to-severe asthmatics, outcomes not replicated by simple dose escalation of the comparator [2]. At the cellular level, nedocromil is approximately one order of magnitude more potent than cromoglycate against human pulmonary mast cell histamine release, yet the potency rank reverses in intestinal mast cells, demonstrating that tissue-specific responsiveness precludes predictable interchange [3]. Furthermore, nedocromil uniquely inhibits chloride ion flux across mast cell, epithelial, and neuronal membranes—a mechanistic property not shared to the same degree by cromoglycate—that contributes to its broader anti-inflammatory spectrum [4]. These quantitative and mechanistic divergences mean that substitution with another mast cell stabilizer without nedocromil-specific validation risks both under-treatment and loss of the unique nocturnal symptom and tissue-specific control profile documented in the literature.

Nedocromil Quantitative Differentiation Evidence: Head-to-Head Comparisons with Cromolyn Sodium, Lodoxamide, Ketotifen, and Pemirolast


Superior Nocturnal Asthma Symptom Control and Rescue β₂-Agonist Reduction vs. Cromolyn Sodium

In a multicenter, double-blind, three-arm RCT (N=132), nedocromil sodium 4 mg QID demonstrated statistically significant superiority over cromolyn sodium 2 mg QID for daytime and nighttime asthma symptom scores, nighttime rescue β₂-agonist use, and morning PEFR, despite both drugs receiving concomitant reduced-dose inhaled corticosteroids [1]. Nedocromil reduced nighttime as-needed bronchodilator use significantly more than cromolyn sodium, and only nedocromil showed a statistically significant improvement in morning PEFR over placebo [1]. Pulmonary function trends (FEV₁, PEFR) favored nedocromil, though inter-drug differences did not reach statistical significance for these endpoints [2].

Asthma Mast cell stabilizer Pulmonary

One Order of Magnitude Higher Potency Against Human Pulmonary Mast Cell Histamine Release vs. Sodium Cromoglycate

In human pulmonary mast cells obtained by bronchoalveolar lavage (BAL) and enzymatic lung parenchyma dissociation, nedocromil sodium produced dose-dependent inhibition of anti-IgE-induced histamine secretion and was approximately one order of magnitude (10-fold) more potent than sodium cromoglycate against both cell populations [1]. Both compounds were significantly more active against BAL-derived mast cells than against dispersed parenchymal mast cells, and tachyphylaxis was observed with parenchymal but not BAL cells [1].

Mast cell biology Allergy In vitro pharmacology

Tissue-Selective Mast Cell Inhibition Profile Distinct from Sodium Cromoglycate

A direct comparative study evaluated nedocromil sodium and sodium cromoglycate (both at 1000 µM) against histamine and PGD₂ release from human mast cells isolated from five anatomical sites (skin, lung, tonsil, adenoid, intestine) [1]. Nedocromil sodium was more effective than cromoglycate in lung, tonsillar, and adenoidal mast cells; however, in intestinal mast cells, nedocromil was weaker and more variable than cromoglycate. Skin mast cells were unresponsive to both compounds [1]. This site-specific inhibition profile represents a qualitative differentiation not captured by single-tissue potency comparisons.

Mast cell heterogeneity Tissue selectivity Allergic inflammation

Ten-Fold Greater Potency in Reducing Conjunctival Plasma Extravasation vs. Sodium Cromoglycate

In the guinea-pig conjunctiva, both nedocromil sodium (NS) and sodium cromoglycate (CS) applied locally into the conjunctival sac reduced plasma extravasation induced by topical bradykinin and substance P in a dose-dependent manner, with NS being approximately ten times more potent than CS [1]. The effect was independent of histamine H₁ receptor blockade—pyrilamine blocked histamine-induced extravasation but not substance P-induced extravasation—indicating a mechanism operating at the level of the venular endothelium rather than mast cell stabilization alone [1].

Ocular allergy Vascular permeability Conjunctivitis

Superior Histamine Release Inhibition in Human Conjunctival Mast Cells vs. Cromolyn Sodium and Pemirolast

In a comparative study using partially purified human conjunctival mast cells challenged with anti-human IgE, cromolyn sodium and pemirolast (100 nM to 1 mM) failed to significantly inhibit histamine release at exposure times of 1 and 15 minutes [1]. Under identical conditions, nedocromil produced statistically significant inhibition of 28% at 100 µM and 1-minute exposure (P < 0.05), distinguishing it from both cromolyn and pemirolast in the therapeutically relevant human conjunctival mast cell target population [1]. Olopatadine showed concentration-dependent inhibition (IC₅₀ = 653 µM) and unique H₁ receptor binding (Ki = 36 nM), placing nedocromil in an intermediate efficacy position relative to this newer dual-action agent [1].

Conjunctival mast cells Ocular allergy Anti-allergic drugs

Nedocromil Evidence-Based Research and Industrial Application Scenarios


Preclinical Asthma Model Requiring Superior Nocturnal Symptom Control and Steroid-Sparing Effects

For in vivo asthma models where the endpoint includes nocturnal symptom exacerbation, rescue bronchodilator quantification, or corticosteroid dose reduction, nedocromil is indicated over cromolyn sodium based on the multicenter RCT evidence that nedocromil 4 mg QID significantly reduced nighttime rescue β₂-agonist use and improved morning PEFR versus cromolyn sodium, while maintaining symptom control comparable to full-dose inhaled corticosteroids [1]. Cromolyn sodium at standard doses did not achieve these nocturnal endpoints [1]. This scenario applies to chronic ovalbumin or house dust mite murine models with actigraphy-based or whole-body plethysmography-based nocturnal phenotyping.

Human Pulmonary Mast Cell Degranulation Assays Requiring Maximum Inhibitory Potency

When the assay readout is anti-IgE-induced histamine or PGD₂ release from human bronchoalveolar lavage or lung parenchymal mast cells, nedocromil provides approximately 10-fold greater potency than sodium cromoglycate, enabling lower compound concentrations and reduced off-target risk in co-incubation experiments [2]. This potency advantage is documented in cells from both normal donors and patients with sarcoidosis and extrinsic asthma, expanding the translatability of the model to disease-relevant donor tissue [2]. Procurement of nedocromil over cromoglycate is warranted when assay sensitivity or compound solubility limits require maximal per-molar activity.

Tissue-Restricted Mast Cell Heterogeneity Studies in Respiratory and Lymphoid Tissues

For comparative mast cell biology across anatomical compartments, nedocromil's unique inhibition profile—superior to cromoglycate in lung, tonsil, and adenoid mast cells but inferior in intestinal mast cells—makes it an essential pharmacological tool for probing tissue-specific chromone responsiveness [3]. Procurement of both nedocromil and sodium cromoglycate as a matched pair enables researchers to validate mast cell subtype identity and functional heterogeneity in explant or dispersed-cell systems, which cannot be achieved using cromoglycate alone [3].

Human Conjunctival Mast Cell-Based Ocular Allergy Drug Screening and Positive Control Standardization

In screening campaigns using human conjunctival mast cell histamine release as the primary readout, nedocromil is the only classical mast cell stabilizer with documented significant inhibitory activity (28% at 100 µM, P<0.05), whereas cromolyn sodium and pemirolast both fail to reach significance across a wide concentration range (100 nM–1 mM) [4]. This makes nedocromil the sole appropriate reference standard for the mast cell stabilizer pharmacological class in conjunctival tissue assays, and its inclusion is essential for assay validation when benchmarking novel agents against existing mast cell stabilizer mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nedocromil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.